molecular formula C14H16N4S B4390306 3-Ethylsulfanyl-5,6,8-trimethyl-[1,2,4]triazino[5,6-b]indole

3-Ethylsulfanyl-5,6,8-trimethyl-[1,2,4]triazino[5,6-b]indole

Cat. No.: B4390306
M. Wt: 272.37 g/mol
InChI Key: PSIOZTOGPQAZOY-UHFFFAOYSA-N
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Description

3-Ethylsulfanyl-5,6,8-trimethyl-[1,2,4]triazino[5,6-b]indole: is a heterocyclic compound that belongs to the class of triazinoindoles This compound is characterized by its unique structure, which includes a triazine ring fused to an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylsulfanyl-5,6,8-trimethyl-[1,2,4]triazino[5,6-b]indole typically involves the condensation of substituted isatins with thiosemicarbazide. The reaction is carried out in the presence of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO). The intermediate product is then subjected to further cyclization to form the desired triazinoindole structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis and solid-phase synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The ethylthio group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

3-Ethylsulfanyl-5,6,8-trimethyl-[1,2,4]triazino[5,6-b]indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethylsulfanyl-5,6,8-trimethyl-[1,2,4]triazino[5,6-b]indole involves its interaction with molecular targets such as DNA and iron ions. As a DNA intercalating agent, it can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication. As an iron chelator, it binds to iron ions, depriving cancer cells of the essential metal required for their proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 3-allylthio-5H-[1,2,4]triazino[5,6-b]indole
  • 3-mercapto-5H-[1,2,4]triazino[5,6-b]indole
  • 5H-[1,2,4]triazino[5,6-b]indole derivatives with pyridinocycloalkyl moieties

Uniqueness

3-Ethylsulfanyl-5,6,8-trimethyl-[1,2,4]triazino[5,6-b]indole is unique due to the presence of the ethylthio and trimethyl groups, which enhance its lipophilicity and biological activity. These modifications can improve its ability to interact with biological targets and increase its potential as a therapeutic agent .

Properties

IUPAC Name

3-ethylsulfanyl-5,6,8-trimethyl-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4S/c1-5-19-14-15-13-11(16-17-14)10-7-8(2)6-9(3)12(10)18(13)4/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIOZTOGPQAZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C3=CC(=CC(=C3N2C)C)C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Ethylsulfanyl-5,6,8-trimethyl-[1,2,4]triazino[5,6-b]indole

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